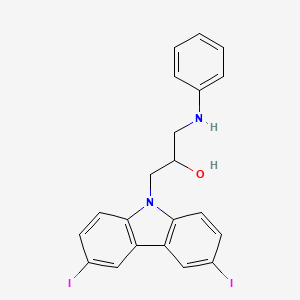
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,6-二碘-9H-咔唑-9-基)-3-(苯氨基)丙-2-醇是一种合成有机化合物,其结构特征在于咔唑核心在3位和6位被碘原子取代,并且在丙醇侧链上连接有一个苯氨基。
准备方法
合成路线和反应条件
1-(3,6-二碘-9H-咔唑-9-基)-3-(苯氨基)丙-2-醇的合成通常涉及以下步骤:
咔唑的碘化: 在酸性介质中,使用碘和氧化剂(例如碘酸钾)使咔唑核心在3位和6位碘化。
丙醇侧链的形成: 然后,将碘化的咔唑与合适的烷基化剂反应,引入丙醇侧链。
苯氨基的连接: 最后一步是在碱性条件下,将中间体与苯胺或取代的苯胺反应,形成所需的化合物。
工业生产方法
这种化合物的工业生产可能会涉及对上述合成路线进行优化,以确保高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施。
化学反应分析
反应类型
1-(3,6-二碘-9H-咔唑-9-基)-3-(苯氨基)丙-2-醇可以发生各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成醌衍生物。
还原: 还原反应会导致碘原子的去除或咔唑核心的还原。
取代: 通过亲核取代反应,碘原子可以被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 硫醇、胺或醇盐等亲核试剂可用于取代反应。
主要产物
氧化: 醌衍生物。
还原: 脱碘咔唑衍生物。
取代: 各种取代基取代碘原子的官能化咔唑衍生物。
科学研究应用
1-(3,6-二碘-9H-咔唑-9-基)-3-(苯氨基)丙-2-醇在科学研究中具有多种应用:
有机电子学: 由于其电子特性,该化合物可用作有机发光二极管(OLED)和有机光伏(OPV)的构建块。
药物化学: 它可以作为开发新型药物的先导化合物,特别是在治疗癌症和神经系统疾病方面。
材料科学: 该化合物可用于合成具有独特光学和电子特性的先进材料。
作用机制
1-(3,6-二碘-9H-咔唑-9-基)-3-(苯氨基)丙-2-醇的作用机制取决于其应用:
在有机电子学中: 该化合物作为电荷传输材料,促进电子或空穴在 OLED 和 OPV 等器件中的移动。
在药物化学中: 该化合物可能与特定分子靶点(如酶或受体)相互作用,以发挥其治疗作用。所涉及的确切途径将取决于所针对的特定疾病。
相似化合物的比较
类似化合物
1-(3,6-二溴-9H-咔唑-9-基)-3-(苯氨基)丙-2-醇: 结构相似,但用溴原子代替碘原子。
1-(3,6-二氯-9H-咔唑-9-基)-3-(苯氨基)丙-2-醇: 结构相似,但用氯原子代替碘原子。
1-(3,6-二氟-9H-咔唑-9-基)-3-(苯氨基)丙-2-醇: 结构相似,但用氟原子代替碘原子。
独特性
1-(3,6-二碘-9H-咔唑-9-基)-3-(苯氨基)丙-2-醇的独特之处在于存在碘原子,这可以显着影响其电子特性和反应活性。
属性
分子式 |
C21H18I2N2O |
|---|---|
分子量 |
568.2 g/mol |
IUPAC 名称 |
1-anilino-3-(3,6-diiodocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C21H18I2N2O/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-17(26)12-24-16-4-2-1-3-5-16/h1-11,17,24,26H,12-13H2 |
InChI 键 |
FSPFFTPOBIANFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-(5-{(E)-[1-(3,5-dimethylphenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11696146.png)

![2-{[(3,4-Dimethylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11696154.png)
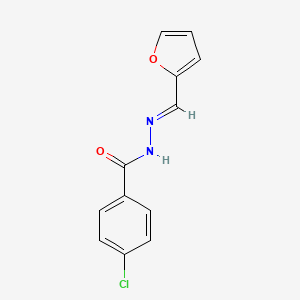
![(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696162.png)
![3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B11696167.png)
![Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B11696169.png)
![(2E)-2-(2,4-dichlorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11696173.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696178.png)
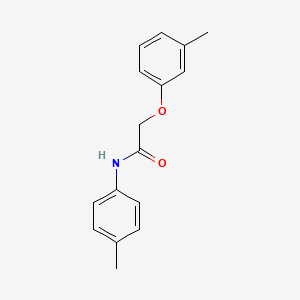
![ethyl 2-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11696199.png)
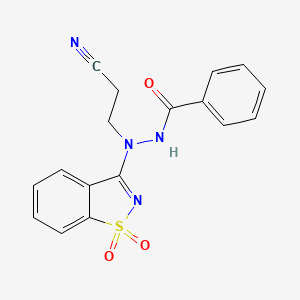
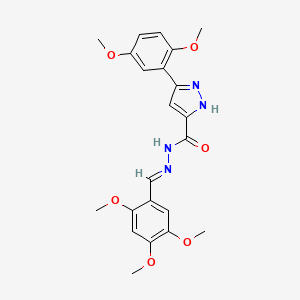
![ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate](/img/structure/B11696223.png)
